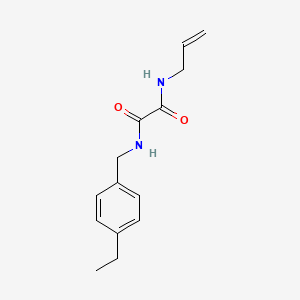![molecular formula C17H21NO6 B4996966 (2-methoxyethyl)[2-(2-naphthyloxy)ethyl]amine oxalate](/img/structure/B4996966.png)
(2-methoxyethyl)[2-(2-naphthyloxy)ethyl]amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxyethyl)[2-(2-naphthyloxy)ethyl]amine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as naphthyl-MEDA oxalate and is used as a reagent in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of naphthyl-MEDA oxalate is not fully understood. However, it is believed to interact with specific receptors in cells, leading to changes in cellular processes and signaling pathways. This compound has been shown to have a high affinity for certain receptors, making it a useful tool for studying receptor-ligand interactions.
Biochemical and Physiological Effects
Naphthyl-MEDA oxalate has been shown to have various biochemical and physiological effects. In one study, this compound was found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, naphthyl-MEDA oxalate has been shown to modulate the activity of certain enzymes, leading to changes in metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of naphthyl-MEDA oxalate is its high purity, which makes it a reliable reagent for use in lab experiments. Additionally, this compound has a well-defined structure, making it easy to characterize and analyze. However, one limitation of naphthyl-MEDA oxalate is its cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for naphthyl-MEDA oxalate research. One area of interest is the development of new fluorescent probes for imaging cellular processes. Additionally, there is potential for the use of this compound in the development of new drugs and therapeutic agents. Furthermore, further studies are needed to fully understand the mechanism of action of naphthyl-MEDA oxalate and its potential applications in various fields.
Conclusion
In conclusion, naphthyl-MEDA oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to achieve high yields and purity of the final product. This compound has been utilized in the development of new materials for electronic and optoelectronic applications. Furthermore, naphthyl-MEDA oxalate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth. There are several future directions for naphthyl-MEDA oxalate research, including the development of new fluorescent probes and the use of this compound in the development of new drugs and therapeutic agents.
Méthodes De Synthèse
The synthesis of naphthyl-MEDA oxalate involves the reaction between 2-methoxyethylamine and 2-naphthoxyacetic acid, followed by the addition of oxalic acid. The resulting compound is then purified through recrystallization. This method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
Naphthyl-MEDA oxalate has been used in various scientific research applications, including the synthesis of fluorescent probes for imaging cellular processes. This compound can also be used as a ligand in the development of new drugs and therapeutic agents. Furthermore, naphthyl-MEDA oxalate has been utilized in the development of new materials for electronic and optoelectronic applications.
Propriétés
IUPAC Name |
2-methoxy-N-(2-naphthalen-2-yloxyethyl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.C2H2O4/c1-17-10-8-16-9-11-18-15-7-6-13-4-2-3-5-14(13)12-15;3-1(4)2(5)6/h2-7,12,16H,8-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNNLDAVWQFQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC2=CC=CC=C2C=C1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4996895.png)
![3-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4996901.png)

![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996911.png)
![(3S*)-4-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4996924.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996932.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4996946.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,5-difluorobenzyl)-5-methoxybenzamide](/img/structure/B4996974.png)
![N'-{4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4996980.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethyl-3-furamide](/img/structure/B4996986.png)
![3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4996993.png)
